![molecular formula C8H4BrN3 B597896 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260386-78-4](/img/structure/B597896.png)
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3 . It has a molecular weight of 222.04 g/mol . This compound is also known by other names such as “6-Bromo-3-cyano-7-azaindole” and "MFCD18380886" .
Molecular Structure Analysis
The InChI code for this compound is "InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H, (H,11,12)" . The canonical SMILES string is "C1=CC(=NC2=C1C(=CN2)C#N)Br" .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.5 Ų and contains 12 heavy atoms . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . The compound is a solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis
6-Bromo-1H-pyrrolo[3,2-b]pyridine is often used in organic synthesis as an intermediate or raw material . It can be used to synthesize other nitrogen-containing heteroindoles .
Fluorescent Dyes
This compound can be used in the synthesis of fluorescent dyes . Fluorescent dyes have a wide range of applications in biological research, including cell staining, flow cytometry, and fluorescence microscopy.
Photosensitive Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine can also be used in the synthesis of photosensitive compounds . These compounds are used in various fields such as photodynamic therapy, photochromic materials, and optical data storage.
Anticancer Research
In the field of medicine, 6-Bromo-1H-pyrrolo[3,2-b]pyridine has been studied for the synthesis of anticancer compounds . These compounds can be used in the development of new drugs for cancer treatment.
Biological Evaluation
The compound has been used in the design, synthesis, and biological evaluation of new chemical entities . This process is crucial in drug discovery and development.
Heterocyclic Building Blocks
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic building block . It can be used in the synthesis of a wide range of heterocyclic compounds, which have diverse applications in medicinal chemistry, agrochemicals, and materials science.
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action on FGFR inhibits these pathways, affecting the downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 19703 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYQHZPJMRWDGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718772 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
CAS RN |
1260386-78-4 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




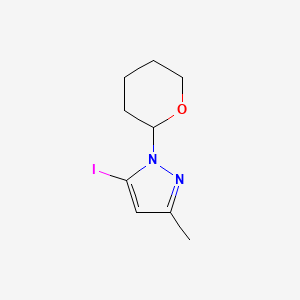


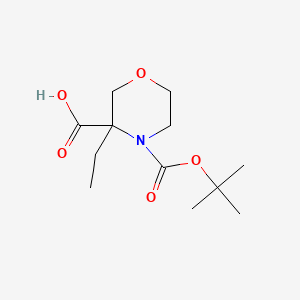
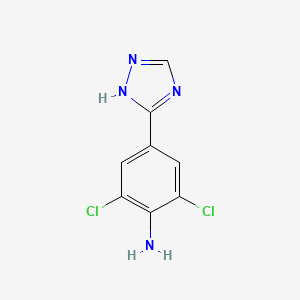
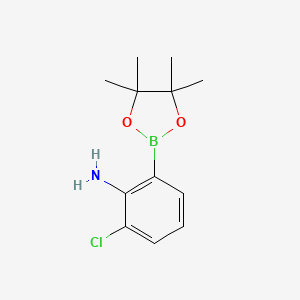

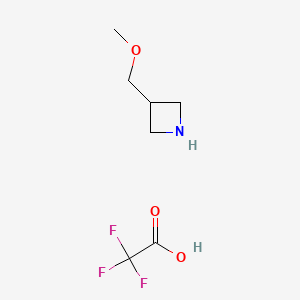
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)

